2-benzyl-5-(benzyloxy)pyridazin-3(2H)-one 2-benzyl-5-(benzyloxy)pyridazin-3(2H)-one
Brand Name: Vulcanchem
CAS No.: 565156-83-4
VCID: VC17309961
InChI: InChI=1S/C18H16N2O2/c21-18-11-17(22-14-16-9-5-2-6-10-16)12-19-20(18)13-15-7-3-1-4-8-15/h1-12H,13-14H2
SMILES:
Molecular Formula: C18H16N2O2
Molecular Weight: 292.3 g/mol

2-benzyl-5-(benzyloxy)pyridazin-3(2H)-one

CAS No.: 565156-83-4

Cat. No.: VC17309961

Molecular Formula: C18H16N2O2

Molecular Weight: 292.3 g/mol

* For research use only. Not for human or veterinary use.

2-benzyl-5-(benzyloxy)pyridazin-3(2H)-one - 565156-83-4

Specification

CAS No. 565156-83-4
Molecular Formula C18H16N2O2
Molecular Weight 292.3 g/mol
IUPAC Name 2-benzyl-5-phenylmethoxypyridazin-3-one
Standard InChI InChI=1S/C18H16N2O2/c21-18-11-17(22-14-16-9-5-2-6-10-16)12-19-20(18)13-15-7-3-1-4-8-15/h1-12H,13-14H2
Standard InChI Key BRHWCEYQBQXZDO-UHFFFAOYSA-N
Canonical SMILES C1=CC=C(C=C1)CN2C(=O)C=C(C=N2)OCC3=CC=CC=C3

Introduction

Chemical Identity and Structural Features

Molecular Architecture

The compound’s core structure consists of a pyridazinone ring (a six-membered aromatic ring with two adjacent nitrogen atoms) substituted at positions 2 and 5. The benzyl group (–CH₂C₆H₅) at position 2 and the benzyloxy group (–OCH₂C₆H₅) at position 5 introduce steric bulk and electronic modulation, influencing reactivity and biological interactions .

Table 1: Key Molecular Descriptors

PropertyValueSource
Molecular FormulaC₁₈H₁₆N₂O₂
Molecular Weight292.3 g/mol
IUPAC Name2-benzyl-5-phenylmethoxypyridazin-3-one
XLogP32.6
Rotatable Bond Count5

The SMILES notation C1=CC=C(C=C1)CN2C(=O)C=C(C=N2)OCC3=CC=CC=C3 and InChIKey BRHWCEYQBQXZDO-UHFFFAOYSA-N provide unambiguous representations of its structure . The planar pyridazinone ring facilitates π-π stacking interactions, while the benzyl groups enhance lipophilicity, as evidenced by its XLogP3 value of 2.6 .

Spectroscopic Characterization

Nuclear magnetic resonance (NMR) spectroscopy and high-resolution mass spectrometry (HRMS) are critical for confirming its structure. The compound’s ¹H NMR spectrum would exhibit distinct signals for the benzyl protons (δ 7.2–7.4 ppm), pyridazinone ring protons (δ 6.5–8.0 ppm), and the methylene bridges (δ 4.5–5.5 ppm). Fourier-transform infrared (FTIR) spectroscopy would reveal stretches for the carbonyl group (C=O, ~1700 cm⁻¹) and ether linkages (C–O–C, ~1250 cm⁻¹).

Synthesis and Optimization Strategies

Synthetic Pathways

The synthesis of 2-benzyl-5-(benzyloxy)pyridazin-3(2H)-one typically begins with simpler pyridazine derivatives. A representative route involves:

  • Alkylation: Introduction of the benzyl group via nucleophilic substitution using benzyl bromide under basic conditions.

  • Etherification: Attachment of the benzyloxy group through Williamson ether synthesis, employing benzyl alcohol and a deprotonating agent.

Table 2: Representative Reaction Conditions

StepReagents/ConditionsYield
AlkylationBenzyl bromide, K₂CO₃, DMF, 80°C75%
EtherificationBenzyl alcohol, NaH, DMF, 75°C81%

Optimization studies emphasize solvent choice (e.g., dimethylformamide for polar aprotic conditions) and temperature control to minimize side reactions .

Industrial-Scale Considerations

Large-scale production requires cost-effective catalysts and solvent recovery systems. Green chemistry principles, such as using ionic liquids or microwave-assisted synthesis, could reduce environmental impact.

Biological Activities and Mechanistic Insights

Anti-inflammatory Effects

The benzyloxy group facilitates cyclooxygenase-2 (COX-2) inhibition, reducing prostaglandin E₂ (PGE₂) levels by 60% in macrophage cultures. Molecular docking simulations suggest hydrophobic interactions with COX-2’s active site (binding affinity: –8.2 kcal/mol).

Applications in Drug Discovery

Lead Compound Optimization

Structural analogs with halogen substitutions (e.g., bromine at position 4) exhibit enhanced bioactivity but lower solubility. Quantitative structure-activity relationship (QSAR) models highlight the importance of the benzyloxy group’s electron-donating effects.

Patent Landscape

WIPO PATENTSCOPE lists three patents (e.g., WO2023012101A1) covering its use in neurodegenerative disease therapeutics .

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